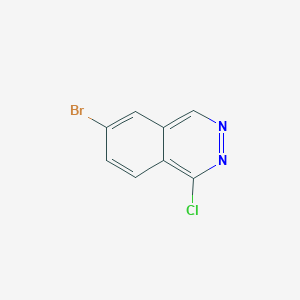

6-Bromo-1-chlorophthalazine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

6-bromo-1-chlorophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-6-1-2-7-5(3-6)4-11-12-8(7)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHENEHYQUQKATD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=NC=C2C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621785 | |

| Record name | 6-Bromo-1-chlorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470484-70-9 | |

| Record name | 6-Bromo-1-chlorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMO-1-CHLOROPHTHALAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Phthalazine Heterocycles in Medicinal Chemistry and Materials Science

Phthalazine (B143731) and its derivatives are a class of nitrogen-containing heterocyclic compounds that have attracted considerable attention in both medicinal chemistry and materials science. researchgate.netnih.gov The phthalazine structure, which consists of a benzene (B151609) ring fused to a pyridazine (B1198779) ring, is considered a "privileged scaffold" in drug discovery. researchgate.net This is because its framework is frequently found in molecules that exhibit a wide range of biological activities. researchgate.netnih.gov

In medicinal chemistry, the presence of the phthalazine core in a molecule can lead to potent therapeutic properties. Phthalazine derivatives have been reported to possess a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. longdom.orgnanobioletters.com Notably, the phthalazine scaffold is a key component in several clinically approved drugs, such as the anticancer agents Olaparib and Talazoparib, and the antihistamine Azelastine (B1213491). researchgate.net The planar nature of the phthalazine ring system and its ability to participate in various intermolecular interactions allow these compounds to bind effectively to biological targets like enzymes and receptors, particularly kinases. researchgate.netekb.eg

In the realm of materials science, the unique photophysical properties of phthalazines make them valuable components in the development of advanced materials. solubilityofthings.com Their aromatic nature leads to extensive resonance stabilization, which in turn gives rise to interesting electronic and optical properties. solubilityofthings.com Consequently, phthalazine derivatives are utilized as intermediates in the synthesis of dyes and have been investigated for their potential in applications such as organic light-emitting diodes (OLEDs) and chemical sensors. solubilityofthings.com

Overview of Halogenated Phthalazines As Key Synthetic Intermediates

Halogenated phthalazines are crucial building blocks in organic synthesis, providing chemists with versatile platforms to construct more complex molecules. The presence of halogen atoms, such as chlorine and bromine, on the phthalazine (B143731) ring creates reactive sites that can be selectively functionalized. myskinrecipes.com This allows for the introduction of a wide array of different chemical groups, thereby enabling the synthesis of diverse libraries of compounds for various research purposes. nih.gov

The reactivity of the halogen substituent is dependent on its identity and position on the phthalazine ring. For instance, a chlorine atom at the 1-position of the phthalazine core is highly susceptible to nucleophilic substitution reactions. nih.gov This allows for the straightforward introduction of nitrogen, oxygen, and sulfur-containing functional groups. In contrast, a bromine atom is particularly well-suited for participation in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.

The differential reactivity of chloro and bromo substituents is a key feature of dihalogenated phthalazines like 6-Bromo-1-chlorophthalazine. This allows for a stepwise and controlled modification of the molecule. A nucleophilic substitution can be performed at the 1-position without affecting the bromo group at the 6-position. Subsequently, a cross-coupling reaction can be carried out at the 6-position. This orthogonal reactivity makes this compound a particularly powerful and versatile intermediate for the synthesis of highly functionalized and complex phthalazine derivatives. nih.gov

Research Trajectories and Future Directions for 6 Bromo 1 Chlorophthalazine

Precursor Synthesis Strategies for this compound

The formation of this compound is critically dependent on the synthesis of its immediate precursors, which are designed to place the bromine atom at the desired position and provide a reactive site for subsequent chlorination.

The most direct route to this compound involves the chemical modification of 6-Bromophthalazin-1(2H)-one. This precursor already contains the bromo-substituted phthalazine skeleton. The synthesis is completed by converting the keto-group of the lactam function at the C1 position into a chloro group. This transformation is a standard procedure in heterocyclic chemistry, typically achieved through aggressive chlorinating agents that replace the hydroxyl group of the enol tautomer or the oxygen of the keto form. The primary challenge in this step is to achieve complete conversion while avoiding unwanted side reactions.

An alternative and fundamental approach begins with phthalide (B148349) derivatives, specifically 5-Bromophthalide. This precursor can be synthesized from starting materials like 4-bromophthalic anhydride (B1165640) through a reduction process. google.com The synthesis of the phthalazine core is then achieved by reacting 5-Bromophthalide with hydrazine (B178648) hydrate (B1144303). This reaction proceeds via a nucleophilic attack by the hydrazine on the ester carbonyl of the phthalide, leading to ring-opening followed by an intramolecular cyclization and dehydration to form the stable heterocyclic ring of 6-Bromophthalazin-1(2H)-one. nih.gov This intermediate is then isolated and subjected to chlorination as described in the subsequent section to yield the final product. This multi-step pathway offers robust control over the bromine's position.

The conversion of the 6-Bromophthalazin-1(2H)-one intermediate to this compound is most commonly accomplished using phosphorus oxychloride (POCl₃). nih.gov In this reaction, the lactam functionality of the phthalazinone is converted into a chloro-substituent. POCl₃ often serves as both the chlorinating agent and the solvent, with the reaction typically being conducted at elevated temperatures, often under reflux conditions. The mechanism involves the activation of the carbonyl oxygen by phosphorus, followed by a nucleophilic attack of the chloride ion. To enhance the reactivity, phosphorus pentachloride (PCl₅) is sometimes used as an additive. nih.gov While effective, the use of POCl₃ poses environmental challenges due to the generation of phosphorus-containing acidic waste. google.com

The precise placement of the halogen atoms in this compound is a key aspect of its synthesis, achieved through careful selection of the synthetic route.

Position 6 (Bromo): The regioselectivity for the bromine atom is established early in the synthesis. When starting from 5-Bromophthalide, the bromine's position is already fixed on the benzene (B151609) ring component. google.com During the cyclization with hydrazine, this position directly translates to the 6-position of the resulting phthalazinone ring system, ensuring no other bromo-isomers are formed.

Position 1 (Chloro): The chlorination step exhibits high regiospecificity for the C1 position. The tautomeric nature of the 6-Bromophthalazin-1(2H)-one precursor, existing in equilibrium between a lactam and a lactim form, makes the C1 position uniquely reactive. Chlorinating agents like POCl₃ specifically target this position, readily replacing the carbonyl oxygen (or hydroxyl group of the tautomer) to install the chloro substituent. nih.gov

This two-stage approach—securing the bromine position first, followed by a specific chlorination—guarantees the formation of the desired this compound isomer.

Advanced Synthetic Routes and Reaction Conditions

The industrial and laboratory-scale production of this compound necessitates the optimization of synthetic protocols to maximize yield, purity, and efficiency while minimizing costs and environmental impact.

The critical step of converting 6-Bromophthalazin-1(2H)-one to this compound is subject to optimization of several key parameters. The selection of these conditions directly influences reaction time, product yield, and the impurity profile.

Table 1: Key Reaction Parameters for the Chlorination of 6-Bromophthalazin-1(2H)-one

| Parameter | Condition | Rationale and Impact |

| Chlorinating Reagent | Phosphorus Oxychloride (POCl₃) | Serves as both reagent and solvent. Its excess ensures the reaction goes to completion. nih.govgoogle.com |

| POCl₃ with Phosphorus Pentachloride (PCl₅) | PCl₅ can be added as a co-reagent to increase the chlorinating potential and overcome reluctant substrates. nih.gov | |

| Temperature | 80-110 °C (Reflux) | Higher temperatures are required to drive the reaction forward. Refluxing in POCl₃ (boiling point ~106 °C) is a common practice. Temperature control is crucial to prevent decomposition of starting materials or products. |

| Solvent | Neat POCl₃ | Using the reagent as the solvent simplifies the reaction setup and maintains a high concentration of the chlorinating agent. nih.gov |

| High-boiling inert solvents (e.g., Toluene, Xylene) | Can be used to control the reaction temperature more precisely and facilitate work-up, although this may require higher temperatures or longer reaction times. | |

| Reaction Time | 2-12 hours | Monitored by techniques like Thin-Layer Chromatography (TLC) to determine the point of complete consumption of the starting material. Prolonged reaction times at high temperatures can lead to side product formation. |

Microwave-Assisted Synthesis Techniques for Phthalazine Derivatives

The application of microwave irradiation in organic synthesis has marked a significant advancement over conventional heating methods, offering benefits such as dramatically reduced reaction times, increased product yields, and enhanced purity. researchgate.netsphinxsai.comorientjchem.org In the context of phthalazine chemistry, microwave-assisted synthesis has been established as a powerful tool for the efficient production of various derivatives. researchgate.net

Studies have demonstrated that subjecting chlorophthalazine precursors to microwave irradiation in the presence of different reagents can generate novel phthalazine derivatives rapidly and in high yields. researchgate.net This technique is particularly advantageous as it often proceeds much faster and with higher efficiency compared to traditional thermal conditions. orientjchem.org The use of microwave technology aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reaction conditions. orientjchem.org

A comparative analysis between conventional and microwave-assisted methods for the synthesis of certain phthalazine derivatives highlights the superiority of the latter. For instance, reactions that might take several hours using conventional heating can often be completed in a matter of minutes under microwave irradiation, with yields seeing a significant boost. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phthalazine Derivatives

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours | A few minutes researchgate.netorientjchem.org |

| Product Yield | Moderate to Good | Good to Excellent researchgate.netresearchgate.net |

| Purity | Often requires extensive purification | Higher purity, easier work-up orientjchem.orgarkat-usa.org |

| Energy Consumption | High | Low sphinxsai.com |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly integrated into synthetic protocols to reduce environmental impact. In the synthesis of this compound and its derivatives, these approaches focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency. chemrxiv.org

Microwave-assisted synthesis is a prime example of a green chemistry technique applied to phthalazine synthesis. researchgate.net By significantly reducing reaction times, it lowers energy consumption. Furthermore, these reactions can sometimes be conducted under solvent-free conditions, which eliminates the environmental pollution associated with toxic solvents. orientjchem.org The development of protocols that are both efficient and environmentally benign is a key area of modern chemical research. chemrxiv.org The use of catalysts that can be easily recovered and reused also contributes to the green credentials of a synthetic pathway.

Derivatization and Functionalization Reactions of this compound

This compound is a valuable building block primarily due to its two reactive sites: the bromine atom on the benzene ring and the chlorine atom on the phthalazine core. myskinrecipes.comsynblock.com The chlorine atom at the C1 position is particularly susceptible to nucleophilic substitution, making it a versatile handle for introducing a wide range of functional groups. myskinrecipes.com

Nucleophilic Substitution Reactions at the C1 Position

The discovery of nucleophilic substitution reactions dates back to the late 19th century and has become one of the most fundamental transformation types in organic chemistry. libretexts.org In this compound, the electron-withdrawing nature of the adjacent nitrogen atoms makes the C1 position electron-deficient and thus highly activated towards attack by nucleophiles. This allows for the displacement of the chloride ion, a good leaving group, by various nucleophilic species. libretexts.org

Amination Reactions with Primary and Secondary Amines

The reaction of this compound with primary and secondary amines is a common strategy to synthesize a diverse library of N-substituted phthalazine derivatives. researchgate.net This amination reaction involves the nucleophilic attack of the amine's nitrogen atom on the C1 carbon, leading to the formation of a new carbon-nitrogen bond.

These reactions can be facilitated by palladium catalysts, which are effective for C-N bond formation. nih.gov The choice of catalyst, base, and solvent can be optimized to achieve high yields for a variety of aryl and alkyl amines. nih.govorganic-chemistry.org Microwave irradiation has also been successfully employed to drive these amination reactions, affording the desired products quickly and efficiently. researchgate.net

Reactions with Hydrazine and Hydrazine Hydrate

Hydrazine and its hydrate are potent nucleophiles that readily react with this compound at the C1 position. researchgate.net This reaction displaces the chlorine atom to form 6-bromo-1-hydrazinylphthalazine. This intermediate is highly valuable for the synthesis of further heterocyclic systems, such as triazolophthalazines or pyrazolines, through subsequent cyclization reactions. nih.govresearchgate.net The reaction is typically carried out by heating the reactants, often in a suitable solvent. nih.gov

Reactions with Thiosemicarbazones and Related Nucleophiles

Thiosemicarbazones, which contain both sulfur and nitrogen nucleophilic centers, are expected to react with this compound in a similar fashion to other nitrogen and sulfur nucleophiles. The nucleophilic attack would occur at the C1 position, displacing the chloride ion. Depending on the reaction conditions, either the sulfur or a nitrogen atom of the thiosemicarbazone could act as the primary nucleophile, leading to the formation of a C-S or C-N bond, respectively. The resulting derivatives are of interest in medicinal chemistry for their potential biological activities.

Table 2: Nucleophilic Substitution Products of this compound

| Nucleophile | Reagent Type | Resulting Functional Group at C1 |

|---|---|---|

| Primary Amines (R-NH₂) | Nitrogen Nucleophile | Secondary Amine (-NHR) researchgate.net |

| Secondary Amines (R₂NH) | Nitrogen Nucleophile | Tertiary Amine (-NR₂) researchgate.net |

| Hydrazine (H₂N-NH₂) | Nitrogen Nucleophile | Hydrazinyl (-NHNH₂) researchgate.netnih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the construction of carbon-carbon (C-C) bonds. scirp.org Among these, the Suzuki and Negishi reactions are particularly prominent. The Suzuki-Miyaura coupling, for which the 2010 Nobel Prize in Chemistry was awarded, involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. scirp.orgorganic-chemistry.org This method is widely used due to the stability, low toxicity, and commercial availability of the boronic acid reagents. organic-chemistry.orgnih.gov

The general mechanism for the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com The strength of the carbon-halogen bond is a determining factor for reactivity, which generally decreases in the order of I > OTf > Br ≈ Cl. icmpp.ro

In the context of this compound, the presence of two distinct halogen atoms offers opportunities for selective cross-coupling reactions. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond under palladium catalysis, allowing for selective functionalization at the C6 position. Various palladium catalysts and ligands can be employed to facilitate these transformations, with systems like Pd(PPh₃)₄ and those based on bulky, electron-rich phosphine (B1218219) ligands such as Xantphos being common. mdpi.comnih.gov

The Negishi coupling, another powerful C-C bond-forming reaction, utilizes organozinc reagents. It has proven effective for the coupling of secondary alkylzinc halides with aryl bromides and chlorides, providing a reliable method for C(sp³)-C(sp²) bond formation. nih.gov This reaction often exhibits high selectivity and functional group tolerance. nih.gov For this compound, a Negishi coupling could be strategically employed to introduce alkyl or other organic fragments at either the C1 or C6 position, depending on the reaction conditions and the relative reactivity of the C-Cl and C-Br bonds.

| Feature | Suzuki Coupling | Negishi Coupling |

| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, esters) | Organozinc compounds |

| Advantages | Stability and low toxicity of reagents, commercially available | High reactivity and functional group tolerance |

| Typical Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄) | Palladium or Nickel complexes |

| Key Step | Transmetalation from boron to palladium | Transmetalation from zinc to palladium |

Modifications at the Bromo-Substituted C6 Position

The bromine atom at the C6 position of this compound is a versatile handle for introducing a wide array of functional groups and for constructing more complex molecular architectures. Palladium-catalyzed reactions are a primary means of modifying this position. For instance, palladium-catalyzed carbonylation reactions can convert the aryl bromide at C6 into various carbonyl-containing compounds, such as amides and esters, under atmospheric pressure using ligands like Xantphos. nih.gov

Furthermore, the C6-bromo substituent is amenable to Suzuki-Miyaura cross-coupling reactions, allowing for the formation of a C-C bond with various aryl and heteroaryl boronic acids. nih.govmdpi.com This enables the synthesis of biaryl structures, which are prevalent in many biologically active molecules. The reactivity of the C-Br bond allows for selective coupling while leaving the C-Cl bond at the C1 position intact for subsequent transformations.

Beyond palladium catalysis, the bromo group can be displaced by various nucleophiles, although this typically requires harsher conditions than the corresponding reactions at the more activated C1 position. These modifications significantly expand the diversity of derivatives that can be accessed from the this compound scaffold.

Cyclization Reactions Utilizing this compound as a Building Block

This compound is a valuable precursor for the synthesis of more complex heterocyclic systems through cyclization reactions. myskinrecipes.comachemblock.com The two halogen atoms at positions 1 and 6 provide reactive sites that can be sequentially or simultaneously involved in the formation of new rings.

Formation of Fused Heterocyclic Systems

The phthalazine core of this compound can be elaborated upon to create fused heterocyclic systems. This is often achieved by introducing a nucleophile that can react with both the C1 and another position on the phthalazine ring system, leading to the formation of a new ring. For example, reaction with reagents containing two nucleophilic centers can lead to the construction of polycyclic aromatic systems. The development of C-H activation strategies has also opened new avenues for creating fused systems by forming new carbon-carbon bonds directly with the existing aromatic framework. mdpi.com

Synthesis of Triazolophthalazine Derivatives

A significant application of this compound is in the synthesis of triazolophthalazine derivatives. nih.gov These compounds are a class of fused heterocyclic systems that have garnered considerable interest due to their diverse biological activities. The synthesis typically involves the reaction of a chlorophthalazine derivative with hydrazine or a substituted hydrazine to form a hydrazinophthalazine intermediate. This intermediate can then undergo cyclization with various electrophiles to form the triazole ring.

For instance, 1,4-dichlorophthalazine (B42487) can be reacted with hydrazine to form 4-hydrazino-1-chlorophthalazine. This intermediate can then be cyclized with various reagents to generate the myskinrecipes.comnih.govlongdom.orgtriazolo[3,4-a]phthalazine core. longdom.org While the direct use of this compound in this specific sequence is not explicitly detailed in the provided results, the general strategy highlights a key synthetic pathway for this class of compounds. The bromine at the C6 position would be carried through the synthesis, allowing for further diversification of the final triazolophthalazine product. Several novel series of triazolophthalazine derivatives have been synthesized and have shown promising anti-inflammatory and antimicrobial activities. nih.gov

Role of Phthalazine Derivatives as Bioactive Scaffolds

The phthalazine nucleus is recognized as a versatile and pharmacologically important scaffold in drug discovery. nih.govsci-hub.se Its unique structural and electronic properties make it a valuable feature in the design of new drugs. nih.gov Phthalazine-based compounds, including phthalazinones, represent a common structural motif in many bioactive molecules, demonstrating a wide array of pharmacological activities. nih.gov These activities include anticancer, antihypertensive, anti-inflammatory, and antimicrobial effects. nih.govsci-hub.senih.gov The adaptability of the phthalazine scaffold allows for chemical modifications at various positions, enabling the synthesis of diverse derivatives with optimized biological functions. sci-hub.senih.gov Researchers utilize this compound as a key intermediate to create complex molecules for further investigation in medicinal chemistry, highlighting its importance in discovering and optimizing novel drug candidates. myskinrecipes.com

Anticancer Research and Mechanisms of Action

Phthalazine derivatives have gained considerable attention for their potential as anticancer agents, showing activity against various cancers such as breast, colon, and lung cancer. sci-hub.se The development of novel phthalazine-based molecules is a key area of research aimed at identifying potent and selective cancer therapies. rsc.orgdntb.gov.ua

Inhibition of VEGFR2 Tyrosine Kinase Activity

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical target in cancer therapy due to its central role in angiogenesis, the process of forming new blood vessels that tumors need to grow. The inhibition of VEGFR-2 tyrosine kinase activity is a key mechanism for several anticancer drugs. nih.gov

Recent studies have highlighted the potential of phthalazine derivatives as potent VEGFR-2 inhibitors. For instance, a novel series of phthalazine derivatives demonstrated significant inhibitory activity against VEGFR-2. nih.gov One derivative, compound 12b , exhibited a potent VEGFR2 inhibition of 95.2% with an IC₅₀ value of 17.8 μM, which was more potent than the reference drug sorafenib (B1663141) (94.7% inhibition, IC₅₀ of 32.1 μM). rsc.orgnih.govresearchgate.net Molecular docking studies further supported these findings, showing that derivatives with specific structural features, such as hydrazide and urea (B33335) spacers, have a high binding affinity for the VEGFR-2 protein. nih.govrsc.org This strong interaction is attributed to the molecule's ability to fit into hydrophobic grooves within the protein structure. nih.gov

| Compound | Target | IC₅₀ (µM) | % Inhibition | Reference Drug | Reference Drug IC₅₀ (µM) | Reference Drug % Inhibition |

| 12b | VEGFR2 | 17.8 | 95.2% | Sorafenib | 32.1 | 94.7% |

| 2g | VEGFR-2 | 0.148 | - | Sorafenib | - | - |

| 4a | VEGFR-2 | 0.196 | - | Sorafenib | - | - |

| 5b | VEGFR-2 | 0.331 | - | Sorafenib | - | - |

| 3a | VEGFR-2 | 0.375 | - | Sorafenib | - | - |

| 5a | VEGFR-2 | 0.548 | - | Sorafenib | - | - |

| 3c | VEGFR-2 | 0.892 | - | Sorafenib | - | - |

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov Many chemotherapeutic agents exert their effects by triggering this pathway. nih.gov Phthalazine derivatives have been shown to effectively induce apoptosis in various cancer cell lines.

In a study involving HCT-116 colon cancer cells, treatment with phthalazine derivative 12b induced apoptosis by a remarkable 21.7-fold increase compared to control cells. rsc.orgresearchgate.net Similarly, another phthalazine derivative, 12d , was found to induce apoptosis in MDA-MB-231 breast cancer cells by 64.4-fold. researchgate.net Other studies have also demonstrated the pro-apoptotic effects of phthalazine derivatives in breast cancer cell lines, with some parent compounds and their metal complexes being particularly active. nih.govwaocp.org For example, one compound, H-5 , caused 40% apoptosis in MDA-MB-231 cells. nih.govwaocp.org The mechanism often involves the intrinsic pathway of apoptosis, which is triggered by cellular stress and DNA damage. nih.gov

Impact on Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle is a common strategy in cancer treatment to halt the proliferation of malignant cells. nih.gov Certain phthalazine derivatives have been found to cause cell cycle arrest at specific phases.

Cytotoxicity against Various Cancer Cell Lines (e.g., HCT-116)

The cytotoxic (cell-killing) activity of this compound derivatives has been evaluated against a range of human cancer cell lines. myskinrecipes.com These studies have identified several compounds with potent activity, often measured by their IC₅₀ value, which is the concentration required to inhibit the growth of 50% of the cells.

In studies against the HCT-116 colon cancer cell line, several phthalazine derivatives displayed significant cytotoxicity. rsc.orgdntb.gov.ua Compounds 9c , 12b , and 13c exhibited potent activity with IC₅₀ values of 1.58 µM, 0.32 µM, and 0.64 µM, respectively, which were more potent than the standard anticancer drug sorafenib (IC₅₀ = 2.93 µM). rsc.orgnih.govresearchgate.net Furthermore, these promising compounds were found to be non-cytotoxic against normal WI-38 cells, suggesting a degree of selectivity for cancer cells. nih.gov Other derivatives have shown potent cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. nih.gov

| Compound | Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |

| 12b | HCT-116 | 0.32 | Sorafenib | 2.93 |

| 12d | MDA-MB-231 | 0.57 | Erlotinib | 1.02 |

| 13c | HCT-116 | 0.64 | Sorafenib | 2.93 |

| 11d | MDA-MB-231 | 0.92 | Erlotinib | 1.02 |

| 9c | HCT-116 | 1.58 | Sorafenib | 2.93 |

| 12c | MDA-MB-231 | 1.89 | Erlotinib | 1.02 |

Antimicrobial and Antifungal Activities of Phthalazine Derivatives

The rise of drug-resistant pathogens necessitates the search for new antimicrobial and antifungal agents. nih.gov Phthalazine derivatives have demonstrated potential in this area, exhibiting activity against various bacterial and fungal strains. nih.govosf.io

A study on a novel series of phthalazine derivatives reported significant antimicrobial activity. ekb.eg Compounds 4 , 14a , 15 , and 18 were identified as promising candidates, showing potent efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as the fungal pathogen Aspergillus niger. ekb.eg This indicates a broad-spectrum antimicrobial potential. Molecular docking studies supported these findings by revealing strong binding interactions with key microbial enzymes. ekb.eg Other research has also confirmed the inhibitory effects of certain phthalazine derivatives against various bacterial and fungal strains, with some compounds showing moderate to maximum inhibition zones. nih.gov The inclusion of bromine atoms in heterocyclic structures has also been noted in other studies to contribute to antimicrobial and antifungal properties. nih.govnih.govmdpi.com

Efficacy Against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound are being investigated for their potential as antibacterial agents. While specific data on this compound's direct antibacterial activity is limited in the provided search results, the broader class of phthalazine and bromo-substituted compounds shows promise. For instance, certain 6-bromoindolglyoxylamide derivatives have shown intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and S. intermedius. nih.gov One of these derivatives also enhanced the activity of an antibiotic against the resistant Gram-negative bacterium Pseudomonas aeruginosa. nih.gov The mechanism of action for the most potent of these bromoindole derivatives was found to be rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, some amidrazone derivatives, which can be conceptually related to phthalazine structures, have shown good antibacterial activity against various Gram-positive bacteria. nih.gov

The following table summarizes the antibacterial activity of some bromo-substituted heterocyclic compounds, which provides a conceptual framework for the potential of this compound derivatives.

| Compound Class | Target Bacteria | Activity |

| 6-bromoindolglyoxylamide derivatives | Staphylococcus aureus (Gram-positive) | Intrinsic antimicrobial activity nih.gov |

| S. intermedius (Gram-positive) | Intrinsic antimicrobial activity nih.gov | |

| Pseudomonas aeruginosa (Gram-negative) | Antibiotic enhancing properties nih.gov | |

| Amidrazone derivatives | Gram-positive bacteria | Good antibacterial activity nih.gov |

Antifungal Efficacy

Phthalazine derivatives have also been recognized for their antifungal properties. osf.iopharmainfo.in Some phthalazinone derivatives have been shown to potently enhance the antifungal activity of fluconazole (B54011) against Candida albicans, with some analogues exhibiting EC50 values as low as 1 nM. osf.io These compounds demonstrated pharmacological synergy with fluconazole and were also effective against resistant clinical isolates of C. albicans. osf.io Additionally, certain polysubstituted phthalazinone derivatives have shown remarkable antifungal activity against pathogenic yeasts and filamentous fungi, including dermatophytes and Cryptococcus neoformans. osf.io While direct studies on this compound derivatives were not detailed in the provided results, the antifungal potential of the broader phthalazine class is evident.

Anti-inflammatory Properties of Phthalazine Derivatives

Phthalazine and its derivatives have been a subject of interest for their anti-inflammatory potential. osf.iopharmainfo.in The core phthalazine structure is considered a valuable pharmacophore in the design of anti-inflammatory agents. pharmainfo.in Studies on various phthalazine derivatives have demonstrated their anti-inflammatory effects, with some compounds showing activity comparable to standard drugs like etoricoxib (B1671761) in preclinical models. osf.ionih.gov For example, certain newly synthesized phthalazinone derivatives exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov Although specific research on the anti-inflammatory properties of this compound derivatives is not explicitly detailed, the consistent anti-inflammatory activity across the phthalazine class suggests this is a promising area for investigation. osf.iopharmainfo.in

Research into Parasitic Disease Inhibition

The scaffold of this compound is a key component in the synthesis of compounds aimed at combating parasitic diseases. acs.org

Inhibition of Trypanosoma brucei Proliferation

Research has identified derivatives of this compound as having potential activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. acs.org Spiro-containing derivatives have been identified as inhibitors of trypanothione (B104310) reductase (TR), a crucial enzyme for the parasite's survival. nih.gov These inhibitors were found to bind to the enzyme and impede the growth of Trypanosoma brucei parasites in vitro. nih.gov The central spiro scaffold is considered a promising starting point for developing treatments for the central nervous system stage of the infection. nih.gov

Activity against Trypanosoma cruzi, Leishmania major, and Plasmodium falciparum

Derivatives of phthalazine and related heterocyclic structures have shown a range of activities against other protozoan parasites.

Trypanosoma cruzi : Pyrazole-thiadiazole derivatives have demonstrated activity against T. cruzi, the causative agent of Chagas disease. mdpi.com One derivative, in particular, showed notable activity against the trypomastigote forms of the parasite, causing detachment of the flagellum. mdpi.com Other studies have identified aryl-pyrazolone derivatives with activity against both bloodstream trypomastigote and intracellular amastigote forms of T. cruzi. nih.gov

Leishmania major : While direct activity of this compound derivatives against Leishmania major was not specified, related compounds have been evaluated. For instance, a series of L-tyrosine derivatives were tested against Leishmania panamensis, with some showing significant activity. scielo.br This highlights the potential for halogenated aromatic compounds in the development of anti-leishmanial agents.

Plasmodium falciparum : Phthalimide (B116566) derivatives have been designed and synthesized with inhibitory activity against Plasmodium falciparum, the parasite that causes the most severe form of malaria. nih.govresearchgate.net The most effective of these compounds inhibited the P. falciparum cytochrome bc1 complex, a key enzyme in the parasite's mitochondrial electron transport chain. nih.govresearchgate.net This suggests that the phthalazine scaffold, being structurally related to phthalimide, could be a valuable starting point for the development of new antimalarial drugs.

The table below summarizes the activity of various heterocyclic compounds against these parasites.

| Compound Class | Target Parasite | Key Findings |

| Spiro-containing derivatives | Trypanosoma brucei | Inhibit trypanothione reductase, impede parasite growth in vitro. nih.gov |

| Pyrazole-thiadiazole derivatives | Trypanosoma cruzi | Active against trypomastigote forms, causing flagellar detachment. mdpi.com |

| Aryl-pyrazolone derivatives | Trypanosoma cruzi | Active against bloodstream and intracellular forms. nih.gov |

| Phthalimide derivatives | Plasmodium falciparum | Inhibit cytochrome bc1 complex. nih.govresearchgate.net |

Other Pharmacological Activities of Related Phthalazine Compounds

The versatility of the phthalazine scaffold extends to a wide array of other pharmacological activities. osf.iopharmainfo.in Phthalazine derivatives have been investigated for their potential as:

Anticancer agents : Some phthalazinone derivatives have shown moderate sensitivity against certain cancer cell lines, such as the renal cancer cell line UO-31. osf.ionih.gov

Cardiovascular agents : Certain phthalazine derivatives have exhibited vasorelaxant activity. sci-hub.se

Enzyme inhibitors : Phthalazine-containing compounds have been identified as inhibitors of enzymes like poly-[ADP-ribose] polymerase (PARP), phosphodiesterase (PDE), and aldose reductase (AR). sci-hub.se

These diverse biological activities underscore the importance of the phthalazine nucleus as a privileged scaffold in medicinal chemistry, offering a foundation for the development of new therapeutic agents for a variety of diseases. pharmainfo.insci-hub.se

PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme involved in multiple cellular processes, including DNA repair. Its inhibition has emerged as a significant therapeutic strategy in cancer treatment. nih.govresearchgate.net Phthalazinone-based compounds have been identified as potent PARP-1 inhibitors. researchgate.netosf.io

The development of PARP inhibitors based on the phthalazinone scaffold has led to clinically approved drugs like Olaparib. nih.gov Research has shown that derivatives of phthalazinone can exhibit strong inhibitory activity against the PARP-1 enzyme. For instance, a series of new compounds designed with Olaparib as the lead demonstrated that the inhibitory activities were related to the type of substituent and the length of the alkyl chain connecting to an aromatic ring. nih.gov In another study, dithiocarbamate-containing phthalazinone derivatives showed high inhibitory activity, with some compounds having IC₅₀ values below 0.2 nM. nih.gov Specifically, one such derivative, DLC-1, demonstrated significant anti-proliferative activity against various cancer cell lines. nih.gov

Furthermore, dual inhibitors targeting both PARP-1 and histone deacetylase (HDAC-1) have been developed from the phthalazinone core, with some compounds showing potent dual-target inhibition. nih.gov The versatility of the phthalazine structure allows for the creation of diverse derivatives with significant potential in oncology. researchgate.netnih.gov

Table 1: Examples of Phthalazinone-based PARP-1 Inhibitors This table is interactive. You can sort and filter the data.

| Compound | Target(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Olaparib | PARP-1 | Clinically approved PARP inhibitor. nih.gov | nih.gov |

| DLC-1 | PARP-1 | IC₅₀ < 0.2 nM; significant anti-proliferative activity. nih.gov | nih.gov |

| DLC-49 | PARP-1/HDAC-1 | Dual inhibitor with IC₅₀ values of 0.53 nM (PARP-1) and 17 nM (HDAC-1). nih.gov | nih.gov |

Antihistamine and Antiallergic Properties

Phthalazine derivatives are well-established as having antihistaminic effects, making them valuable in the treatment of allergic conditions like allergic rhinitis. osf.ioosf.io The most prominent example is Azelastine (B1213491), a phthalazinone derivative used clinically as an antihistamine. nih.govgoogle.com

Research has focused on developing potent phthalazinone-based human H1 receptor antagonists. nih.govnih.gov Scientists have synthesized series of these compounds suitable for intranasal administration for allergic rhinitis. nih.gov Blockade of both H1 and H3 receptors is a strategy to improve efficacy, particularly against nasal congestion, which is often not addressed by standard antihistamines. osf.ionih.gov Phthalazinone analogues have been developed as bivalent H1 and H3 receptor antagonists, with some showing potency comparable to or even having a longer duration of action than azelastine. nih.govnih.gov For instance, compound 56a, a phthalazinone analogue, demonstrated a longer duration of action than azelastine and had low brain penetration, which could limit central nervous system side effects. nih.gov

Antidiabetic Agents and Aldose Reductase Inhibition

The phthalazine scaffold is a promising feature for drugs with antidiabetic properties. sci-hub.senih.govosf.io A key target in managing diabetic complications is the enzyme aldose reductase (AR), which is involved in the polyol pathway. nih.govnih.gov Inhibition of this enzyme can help prevent long-term complications such as retinopathy, neuropathy, and cataract formation. nih.govnih.gov

Phthalazinone derivatives have been investigated as aldose reductase inhibitors (ARIs). researchgate.netresearchgate.net For example, Zopolrestat is a phthalazinone derivative that has been studied clinically for its AR inhibitory activity. nih.gov More recent research has identified N-substituted phthalazine sulfonamide derivatives as excellent ARIs. nih.gov In one study, compounds 5e (4-(6-nitro-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-2-carbonyl)benzenesulfonamide) and 5f (1,4-dioxo-3-(4-sulfamoylbenzoyl)-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid) showed potent inhibitory activity with Kᵢ values of 67.73 nM and 148.20 nM, respectively, which were significantly more potent than the marketed ARI, epalrestat. nih.gov Furthermore, some phthalazin-4-yl-acetic acid derivatives have been shown to be effective oral ARIs. google.com

Anticonvulsant and Cardiotonic Activities

Phthalazine derivatives have demonstrated significant potential as anticonvulsant agents. sci-hub.senih.govnih.gov Research into 6-substituted phthalazine derivatives, which are structurally related to this compound, has yielded promising results. A series of 6-alkyoxyl-tetrazolo[5,1-a]phthalazine derivatives were synthesized and evaluated for their anticonvulsant activity. nih.gov Among them, 6-(4-chlorophenyoxyl)-tetrazolo[5,1-a]phthalazine (compound 4m) was identified as the most potent, with a median effective dose (ED₅₀) of 6.8 mg/kg and a protective index significantly higher than the reference drug carbamazepine. nih.gov

Similarly, new 6-substituted- osf.ionih.govnih.govtriazolo[3,4-a]phthalazine derivatives also exhibited potent anticonvulsant activities in the maximal electroshock (MES) test. nih.govtandfonline.comtandfonline.com The most promising compound from this series showed an ED₅₀ value of 9.3 mg/kg and displayed a broad spectrum of activity in various chemically induced seizure models. nih.govtandfonline.com The phthalazine nucleus, particularly when fused with triazole or tetrazole rings, appears to be a key pharmacophore for anticonvulsant activity. pharmatutor.org

In addition to anticonvulsant effects, some phthalazine derivatives have been reported to possess cardiotonic activity. osf.ioresearchgate.net For instance, the derivative EG 626 has been shown to be a useful vasodilator with cardiotonic properties. osf.io

Table 2: Anticonvulsant Activity of 6-Substituted Phthalazine Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Most Potent Compound | Anticonvulsant Test | ED₅₀ (mg/kg) | Protective Index (PI) | Reference(s) |

|---|---|---|---|---|---|

| 6-alkyoxyl-tetrazolo[5,1-a]phthalazines | 6-(4-chlorophenyoxyl)-tetrazolo[5,1-a]phthalazine | MES | 6.8 | 67.1 | nih.gov |

Vasorelaxant and Antithrombotic Effects

The phthalazine core is found in several compounds with vasorelaxant properties. sci-hub.senih.govnih.gov Phthalazinone derivatives, in particular, have been shown to induce relaxation in isolated rat aorta rings, suggesting their potential as vasodilators. osf.ionih.gov For one of the most potent compounds, the mechanism was linked to its affinity for α1-adrenergic sub-receptors. nih.gov

New phthalazine-based vasodilators have been synthesized from 1-hydrazinophthalazine, with several compounds showing higher activity than the reference drug prazosin. nih.gov Other studies have synthesized (4-benzylphthalazin-1-ylamino)alcohol derivatives that relax contractions in aortic rings, with the mechanism for some appearing to be related to the blockage of calcium channels. researchgate.net

Besides vasorelaxant effects, some phthalazine derivatives have been noted for their antithrombotic activity. sci-hub.senih.govresearchgate.netnih.gov For example, 7-(Ethoxycarbonyl)-6,8-dimethyl-2-phenyl-1(2H)-phthalazinone derivatives were synthesized and tested for their inhibitory effects on platelet aggregation. osf.io

PDE IV Inhibitors

Phosphodiesterase type IV (PDE4) is an important enzyme in the inflammatory process, and its inhibitors are considered a significant class of anti-inflammatory drugs. osf.io Phthalazine derivatives have been successfully developed as potent PDE4 inhibitors. researchgate.netresearchgate.net

Research has described the synthesis and conformational analysis of 6-methoxy-1,4-disubstituted phthalazine derivatives as PDE4 inhibitors. nih.gov These studies have helped to understand the structural requirements for potent inhibition. The phthalazine nucleus serves as an effective polar scaffold for designing rolipram-like PDE4 inhibitors. researchgate.net Further work has led to the development of novel series of phthalazine PDE4 inhibitors where the interaction with specific polar binding sites allowed for the modification of traditional structures like rolipram. nih.gov

Structure-Activity Relationships (SAR) in this compound Derivatives

The diverse pharmacological activities of phthalazine derivatives are highly dependent on the nature and position of substituents on the phthalazine core, establishing clear structure-activity relationships (SAR).

For PARP-1 Inhibitors: The inhibitory activity of phthalazinone derivatives against PARP-1 is influenced by the substituents. Studies on Olaparib analogues showed that the type of substituent and the length of an attached alkyl chain are critical for potency. nih.gov The introduction of dithiocarbamate (B8719985) or hydroxamic acid fragments into the phthalazinone structure has led to potent PARP-1 and dual PARP-1/HDAC-1 inhibitors, respectively. nih.gov

For Antihistamine Activity: In phthalazinone-based H1 antagonists, modifications to substituents can significantly impact affinity and duration of action. For instance, replacing an ether oxygen with an amide group was explored to potentially create a tighter hydrogen bond with the receptor, aiming for increased affinity and a longer duration of action. nih.gov

For Anticonvulsant Activity: In the 6-substituted-tetrazolo[5,1-a]phthalazine series, the nature of the substituent at the 6-position is crucial for activity. The presence of a 4-chlorophenoxy group resulted in the most potent compound in one study. nih.gov For 6-substituted- osf.ionih.govnih.govtriazolo[3,4-a]phthalazines, various substitutions were explored, leading to compounds with high potency in the maximal electroshock test. nih.govtandfonline.com

For PDE IV Inhibitors: SAR studies on phthalazine PDE4 inhibitors have shown that the conformation of substituents is key. For 6-methoxy-1,4-disubstituted derivatives, a planar and rigid conformation of a heterocyclic ring at the C4 position was suggested to favor PDE4 inhibition. nih.gov The polarity of substituents at position 4 also influences activity. researchgate.net The phthalazine nucleus itself is considered an effective polar scaffold for designing rolipram-like inhibitors. researchgate.net

For Aldose Reductase Inhibitors: For N-substituted phthalazine sulfonamides, the substitution pattern on the phthalazine ring and the nature of the sulfonamide group are key determinants of inhibitory potency against aldose reductase. nih.gov

This extensive research highlights the phthalazine scaffold, and by extension, the this compound building block, as a highly valuable starting point for the development of new therapeutic agents across a wide spectrum of diseases.

Influence of Halogen Substitution (Bromine vs. Chlorine) on Bioactivity

The nature of the halogen substituent on the phthalazine ring can significantly influence the pharmacological activity of the resulting derivatives. While direct comparative studies between 6-bromo- and 6-chloro-1-substituted phthalazine analogues are not extensively documented, inferences can be drawn from broader studies on halogenated phthalazines and related heterocyclic systems.

In a study on phthalazine-based compounds as potential anticancer agents targeting VEGFR-2, it was observed that the introduction of a 4-chloro group to the phthalazine core, in comparison to unsubstituted or methyl-substituted derivatives, led to a favorable increase in VEGFR-2 inhibitory activity. nih.gov This enhancement was attributed to the increased lipophilicity conferred by the chloro group. nih.gov Although this study did not include a direct comparison with a bromo-substituted analogue, it highlights the positive contribution of a halogen at that position.

In the broader context of medicinal chemistry, the choice between bromine and chlorine can modulate a compound's physicochemical properties, such as lipophilicity, polarizability, and metabolic stability, which in turn affects its pharmacokinetic and pharmacodynamic profile. Bromine is larger and more lipophilic than chlorine, which can lead to enhanced binding to hydrophobic pockets in target proteins. However, it can also alter metabolic pathways.

A study on 1,4-disubstituted phthalazines with anticancer activity utilized a 4-bromophenyl group at the 4-position, and subsequent derivatization at the 1-position with various amino functionalities led to compounds with potent cytotoxic activity against the MCF-7 human breast cancer cell line. While this does not offer a direct comparison to a chloro-analogue, it underscores the utility of a bromo-substituent in designing potent anticancer agents. The selection of either bromine or chlorine is a critical design element that can be optimized to fine-tune the biological activity of phthalazine derivatives.

Impact of Derivatization at C1 and C6 Positions on Pharmacological Profiles

Derivatization at the C1 Position:

The chlorine at the C1 position of this compound is readily displaced by a variety of nucleophiles, including amines, phenols, and thiophenols, to generate a library of 1-substituted-6-bromophthalazine derivatives.

Anticancer Activity: A series of novel 1-anilino-4-(arylsulfanylmethyl)phthalazines were synthesized, and their anticancer activities were evaluated. nih.gov The synthesis involved the reaction of 1-chloro-4-substituted-phthalazines with substituted anilines. nih.gov Notably, analogues such as 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine and 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine demonstrated higher in vitro activity against two different cancer cell lines than the cisplatin (B142131) control. nih.gov In another study, the reaction of a 1-chlorophthalazine (B19308) derivative with N-substituted piperazines, as well as primary and secondary amines, yielded compounds with potent cytotoxic activity against the human breast cancer cell line MCF-7.

VEGFR-2 Inhibition: The C1 position has been a key site for introducing moieties aimed at inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in angiogenesis and cancer therapy. In one study, either a biarylamide or biarylurea moiety or an N-substituted piperazine (B1678402) motif was linked to the C1 position of the phthalazine core, resulting in compounds with excellent broad-spectrum cytotoxic activity. nih.gov

Influence of the C6-Bromo Substituent:

The bromine atom at the C6 position plays a significant role in modulating the pharmacological profile of the derivatives.

Enhanced Potency: In a study of phthalazino[1,2-b]quinazolinones as p53 activators, the 10-bromo-substituted derivative, 10-bromo-5-(2-dimethylamino-ethylamino)phthalazino[1,2-b]quinazolin-8-one, was identified as a highly promising anticancer candidate. acs.org This compound exhibited potent anticancer activity across a broad range of cancer cell lines and demonstrated significant tumor growth reduction in xenograft models. acs.org The presence of the bromine atom at this position was crucial for its potent activity.

The following table summarizes the impact of substitutions at the C1 and C6 positions on the anticancer activity of phthalazine derivatives based on available research.

| Scaffold/Derivative | Substitution at C1 | Substitution at C6 (or equivalent position) | Pharmacological Activity | Reference |

| 1-Anilino-4-(arylsulfanylmethyl)phthalazines | Substituted Anilines | H | Potent in vitro anticancer activity | nih.gov |

| 1,4-Disubstituted Phthalazines | N-substituted piperazines, primary/secondary amines | H (with 4-bromophenyl at C4) | Potent cytotoxic activity against MCF-7 cells | |

| Phthalazino[1,2-b]quinazolinones | Fused Ring System | Bromo | Potent p53 activator with strong anticancer activity | acs.org |

Computational Approaches in SAR Studies

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for elucidating the SAR of this compound derivatives and for designing new analogues with improved potency and selectivity.

QSAR Studies:

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for the anticancer activity of phthalazine derivatives targeting the Epidermal Growth Factor Receptor (EGFR). japsonline.comjapsonline.com These studies generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are critical for activity.

For a series of phthalazine derivatives, CoMFA and CoMSIA models were developed that exhibited good predictive power. japsonline.comjapsonline.com The insights gained from the contour maps can guide the rational design of new derivatives. For instance, the models might indicate that a bulky, electron-withdrawing group at a specific position would be beneficial for activity, while a hydrogen bond donor at another position might be detrimental.

Molecular Docking:

Molecular docking simulations are used to predict the binding mode of phthalazine derivatives within the active site of their biological targets, such as EGFR or VEGFR-2. These studies provide a 3D representation of the ligand-receptor interactions, highlighting key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for binding affinity.

EGFR Inhibition: Docking studies of phthalazine derivatives into the ATP binding site of EGFR have helped to rationalize their inhibitory activity. japsonline.com These studies can reveal, for example, that the nitrogen atoms of the phthalazine ring form critical hydrogen bonds with key amino acid residues in the hinge region of the kinase domain.

PARP-1 Inhibition: In a recent study, molecular docking was used to confirm that a series of novel phthalazine derivatives exert their anticancer activity by inhibiting Poly (ADP-ribose) polymerase-1 (PARP-1). The binding scores from the docking studies were in good agreement with the experimentally determined IC50 values. researchgate.net

The following table provides an overview of computational studies on phthalazine derivatives.

| Computational Method | Biological Target | Key Findings | Reference |

| 3D-QSAR (CoMFA, CoMSIA) | EGFR | Identified structural requirements for steric, electrostatic, and other fields to enhance inhibitory activity. | japsonline.comjapsonline.com |

| Molecular Docking | EGFR | Elucidated the binding mode and key interactions within the ATP binding site. | japsonline.com |

| Molecular Docking | PARP-1 | Confirmed the inhibitory mechanism and correlated binding scores with experimental activity. | researchgate.net |

These computational approaches, when used in conjunction with synthetic chemistry and biological testing, can significantly accelerate the discovery and optimization of novel this compound-based therapeutic agents.

Computational and Theoretical Studies on 6 Bromo 1 Chlorophthalazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, molecular orbital energies, and other properties that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is employed to understand the stability and key physicochemical parameters of phthalazine (B143731) derivatives. nih.govmdpi.com Studies on related structures utilize DFT, often with the B3LYP functional and a 6-31+G(d) basis set, to calculate various electronic properties. mdpi.com These calculations help in understanding the main characteristics of the molecule, which is essential for improving molecular design for therapeutic purposes. nih.gov

| Energy Gap (ΔE = E_LUMO - E_HOMO) | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |

This table is illustrative, based on typical DFT studies of related phthalazine compounds.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO functions as an electron acceptor. nih.gov The distribution and energy levels of these orbitals provide insight into how the molecule will interact with other species. nih.gov

For phthalazine derivatives, analyses show that the HOMO is often localized on one part of the molecule (e.g., an aryl group), while the LUMO is localized on the phthalazine ring system itself. mdpi.com The energy gap between the HOMO and LUMO is a particularly effective property for predicting a molecule's interaction potential, chemical reactivity, and kinetic stability. nih.gov A molecule with a small HOMO-LUMO gap is generally more reactive because less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In the context of 6-bromo-1-chlorophthalazine, the electron-withdrawing nature of the bromine and chlorine atoms would be expected to influence the energies of these orbitals significantly.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. nih.gov MEP maps are generated by plotting the electrostatic potential onto the molecule's electron density surface. mdpi.com These maps use a color spectrum to indicate different potential regions:

Red and Yellow: Indicate regions of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. mdpi.com

Blue: Indicates regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green: Represents regions of neutral potential.

In studies of related phthalazine structures, MEP maps reveal that negative potential is often localized over nitrogen and oxygen atoms, identifying them as the most reactive sites for electrophilic attack. mdpi.com For this compound, the nitrogen atoms of the phthalazine ring would be expected to be regions of negative potential, making them key sites for interactions such as hydrogen bonding in biological systems.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) binds to a biological target, typically a protein receptor. echemi.comnih.gov These methods are essential for drug discovery, helping to identify and optimize potential drug candidates. plos.org

Phthalazine derivatives have been extensively studied as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein involved in angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth. nih.govnih.govresearchgate.net Molecular docking studies are used to predict and analyze the binding modes of these compounds within the VEGFR-2 active site. nih.govresearchgate.net

These studies have shown that phthalazine-based inhibitors typically bind in the ATP-binding pocket of the VEGFR-2 kinase domain. The binding is stabilized by a network of interactions with key amino acid residues. nih.gov While this compound itself is a building block, derivatives synthesized from it are designed to optimize these interactions. myskinrecipes.com Docking studies on these derivatives reveal crucial binding features, including hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net For instance, the nitrogen atoms of the phthalazine core often act as hydrogen bond acceptors. nih.gov

A significant focus of inhibitor design is to enhance hydrophobic interactions with the back pocket of the VEGFR-2 active site. nih.govresearchgate.net This region is lined with several hydrophobic amino acid residues. nih.gov Increasing the interactions with these residues has been shown to improve the binding affinity and inhibitory potency of the compounds. nih.govresearchgate.net

Table 2: Key Amino Acid Residues in the VEGFR-2 Active Site Interacting with Phthalazine-Based Inhibitors

| Amino Acid Residue | Type of Interaction | Significance |

|---|---|---|

| Cys919 | Hydrogen Bond | Often forms a key hydrogen bond with the hinge region of the kinase. |

| Glu885 | Hydrogen Bond / Electrostatic | Interacts with the donor/acceptor groups on the inhibitor. |

| Asp1046 | Hydrogen Bond | Forms interactions with the DFG motif of the kinase. |

| Ile888, Leu889 | Hydrophobic | Part of the hydrophobic back pocket. nih.gov |

| Val899, Val916 | Hydrophobic | Contribute to the hydrophobic enclosure of the inhibitor. |

| Ile1044, Leu1035 | Hydrophobic | Key residues in the hydrophobic region that influence binding affinity. nih.gov |

This table summarizes findings from docking studies on various phthalazine-based VEGFR-2 inhibitors. nih.govresearchgate.net

Predicting the full spectrum of drug-target interactions (DTIs) is a major goal in computational drug discovery. nih.govplos.org While molecular docking focuses on a specific, known target, other computational methods aim to predict potential interactions between a given molecule and a wide range of proteins. nih.gov These approaches often use machine learning and deep learning algorithms. nih.gov

Frameworks for DTI prediction typically integrate multiple sources of information. plos.org For the drug, this can include its chemical structure (in formats like SMILES), molecular fingerprints, and calculated physicochemical properties. For the protein, sequence information is commonly used. plos.org Advanced models may also incorporate data from large biological databases on known interactions, gene ontology, and protein structure. nih.govnih.gov

Algorithms like Random Forest (RF), Support Vector Machines (SVM), and more recently, deep learning models like Graph Neural Networks (GNNs) and Transformers, are trained on large datasets of known interacting and non-interacting drug-protein pairs. nih.govplos.org These trained models can then predict the probability of an interaction for new pairs, such as a derivative of this compound and a novel protein target. This in silico screening can help identify new therapeutic uses for existing compounds (drug repurposing) and uncover the mechanisms of action for new chemical entities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the phthalazine scaffold, QSAR studies have been instrumental in identifying key molecular features that govern their therapeutic effects, such as anti-inflammatory and anticancer activities.

Research on phthalazine derivatives has successfully employed QSAR to develop predictive models. For instance, a study on phthalazinedione derivatives as anti-inflammatory agents resulted in a QSAR equation with a high regression correlation (R² = 0.95), indicating a strong predictive capacity. These models typically utilize a range of molecular descriptors, which are numerical values that characterize the chemical properties of a molecule. Common descriptors include electronic properties (like HOMO and LUMO energies), steric parameters (such as molar refractivity), and topological indices.

Another investigation into phthalazinediones as anti-inflammatory and analgesic agents also yielded a predictive QSAR model with a regression correlation (R) close to unity. nih.gov The development of such models allows for the virtual screening of novel phthalazine analogs, including those based on the this compound core, to prioritize candidates with the highest predicted potency for synthesis and biological testing.

Table 1: Representative Molecular Descriptors Used in QSAR Studies of Phthalazine Analogs

| Descriptor Type | Examples | Relevance to Activity |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Influences receptor-ligand interactions and chemical reactivity. |

| Steric | Molar Refractivity, Molecular Weight, Volume | Relates to the size and shape of the molecule, affecting its fit within a biological target. |

| Topological | Wiener Index, Balaban Index | Describes the branching and connectivity of the molecule. |

| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy | Pertains to the stability and conformational properties of the molecule. |

This table is a generalized representation based on common practices in QSAR modeling and findings from studies on phthalazine derivatives.

Computational Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) for Derivatives

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, encompassed by Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET prediction is now a standard practice in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic properties.

Several studies on phthalazine derivatives have incorporated in silico ADMET predictions to assess their drug-likeness. rsc.orgnih.govnih.govrsc.org These computational models predict a range of properties, including oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

For instance, research on phthalazine derivatives as VEGFR-2 inhibitors revealed that some of the synthesized compounds exhibited a good in silico ADMET profile in comparison to the established drug sorafenib (B1663141). rsc.orgsemanticscholar.org Similarly, a study on novel triazolo[3,4-a]phthalazine derivatives found that most of the designed compounds displayed a favorable ADMET profile. nih.gov These findings suggest that the phthalazine scaffold is a promising template for the design of orally bioavailable drugs.

The predictions for derivatives of this compound would be influenced by the specific substituents added to the core structure. The bromo and chloro groups on the parent molecule will impact its lipophilicity and electronic distribution, which are key determinants of ADMET properties.

Table 2: Predicted ADMET Properties for Representative Phthalazine Derivatives

| ADMET Property | Predicted Outcome for Analogs | Significance |

| Absorption | High to moderate gastrointestinal absorption predicted for many analogs. rsc.orgnih.gov | Indicates potential for oral administration. |

| Distribution | Variable, with some analogs predicted to have good distribution into tissues. Blood-brain barrier penetration is often low. | Affects the compound's ability to reach its target site. |

| Metabolism | Predicted to be metabolized by various cytochrome P450 enzymes. | Influences the compound's half-life and potential for drug-drug interactions. |

| Excretion | Primarily predicted to be through renal pathways. | Determines the route and rate of elimination from the body. |

| Toxicity | Generally predicted to have low to moderate toxicity, with some analogs showing potential for specific toxicities that require further investigation. rsc.org | Early identification of potential safety issues. |

This table is a summary of findings from multiple studies on various phthalazine derivatives and represents general trends for the chemical class. The specific ADMET profile of a this compound derivative will depend on its unique substitution pattern.

Analytical and Spectroscopic Characterization of 6 Bromo 1 Chlorophthalazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For 6-bromo-1-chlorophthalazine, both ¹H and ¹³C NMR would provide key information about its aromatic framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the four protons on the benzene (B151609) ring. The substitution pattern will influence the chemical shifts and coupling patterns of these protons. The proton on the pyridazine (B1198779) ring is also expected to be in the aromatic region. Due to the electronegativity of the nitrogen, bromine, and chlorine atoms, all proton signals are anticipated to appear in the downfield region of the spectrum, likely between δ 7.5 and 9.0 ppm. The coupling constants (J values) would be indicative of the ortho, meta, and para relationships between the protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit eight distinct signals, corresponding to the eight carbon atoms in the molecule, assuming no accidental equivalence. The chemical shifts of the carbon atoms would be influenced by the attached substituents. Carbons bonded to the electronegative nitrogen, chlorine, and bromine atoms are expected to be shifted further downfield. The carbon atoms of the phthalazine (B143731) ring system typically appear in the range of δ 120-160 ppm.

Expected ¹H and ¹³C NMR Data for this compound

Please note: The following table is predictive and based on the analysis of similar structures. Actual experimental values may vary.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-4 | Singlet, ~8.5-9.0 | - |

| H-5 | Doublet, ~7.8-8.2 | ~125-130 |

| H-7 | Doublet of doublets, ~7.6-8.0 | ~128-133 |

| H-8 | Doublet, ~8.0-8.4 | ~130-135 |

| C-1 | - | ~155-160 |

| C-4 | - | ~150-155 |

| C-4a | - | ~120-125 |

| C-5 | - | ~125-130 |

| C-6 | - | ~115-120 (due to Br) |

| C-7 | - | ~128-133 |

| C-8 | - | ~130-135 |

| C-8a | - | ~135-140 |

Mass Spectrometry (MS, LCMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₄BrClN₂), the mass spectrum would show a characteristic molecular ion peak.

Due to the presence of two halogen atoms, bromine and chlorine, with their distinct isotopic distributions, the molecular ion region will exhibit a unique pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities determined by the statistical combination of these isotopes. The most abundant peak in this cluster would correspond to the ion containing ⁷⁹Br and ³⁵Cl.

Liquid chromatography-mass spectrometry (LC-MS) could be employed to analyze the purity of the compound and to obtain its mass-to-charge ratio.

Predicted Mass Spectrometry Data for this compound

| Ion | m/z (based on most abundant isotopes) | Expected Isotopic Pattern |

|---|---|---|

| [C₈H₄⁷⁹Br³⁵ClN₂]⁺ | 241.9 | M⁺ |

| [C₈H₄⁸¹Br³⁵ClN₂]⁺ / [C₈H₄⁷⁹Br³⁷ClN₂]⁺ | 243.9 | M+2⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its aromatic and heteroaromatic rings and the carbon-halogen bonds.

Key expected absorption bands include:

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

C=N stretching (in the phthalazine ring): Around 1600-1650 cm⁻¹

C=C stretching (aromatic ring): Around 1450-1600 cm⁻¹

C-Cl stretching: Around 700-800 cm⁻¹

C-Br stretching: Around 500-600 cm⁻¹

Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch (Phthalazine Ring) | 1600 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-Cl Stretch | 700 - 800 |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. For a pure sample of this compound (C₈H₄BrClN₂), the experimentally determined percentages should closely match the theoretical values calculated from its molecular formula.

Theoretical Elemental Analysis for C₈H₄BrClN₂

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 8 | 96.08 | 39.49% |

| Hydrogen (H) | 1.01 | 4 | 4.04 | 1.66% |

| Bromine (Br) | 79.90 | 1 | 79.90 | 32.82% |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 14.56% |